molecular formula C9H6BrNO B1285044 6-Bromoquinolin-3-ol CAS No. 552330-94-6

6-Bromoquinolin-3-ol

Cat. No.: B1285044
CAS No.: 552330-94-6
M. Wt: 224.05 g/mol
InChI Key: CURYXBCGKGDWCN-UHFFFAOYSA-N
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Description

6-Bromoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activities

6-Bromoquinolin-4-ol derivatives have shown significant potential in antibacterial activities. Specifically, these derivatives exhibit effective antibacterial properties against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were synthesized using Chan-Lam coupling methodology and tested using various solvents. The in vitro antiseptic values against these bacteria were determined, revealing that certain compounds, particularly 3e, displayed high antibacterial activity. Moreover, the molecular docking and density functional theory (DFT) studies of these compounds helped understand their structural and physical properties, contributing to their antibacterial efficacy (Arshad et al., 2022).

Synthesis and Chemical Transformations

The synthesis of 3-Bromoquinolin-6-ols involves using reagents like 2,2,3-Tribromopropanal for the one-step transformation of certain anilines into these quinoline derivatives. This method provides a convenient approach to synthesize 3-Bromoquinolin-6-ols, which may carry additional substituents at positions 7 and 8. These synthesized compounds serve as intermediates for further chemical transformations (Lamberth et al., 2014).

Ligand Synthesis and Optical Properties

6-Bromoquinoline derivatives are used in the synthesis of novel chelating ligands. The Friedländer approach is utilized for incorporating 6-bromoquinoline into these ligands. These compounds can be further transformed under various conditions, such as dimerization or Sonogashira conditions, to form different derivatives. Notably, the optical properties of these derivatives, like high emission quantum yield for 6,6'-biquinolines, are of significant interest (Hu et al., 2003).

Synthesis of Biologically Active Compounds

6-Bromoquinoline derivatives are key intermediates in the synthesis of biologically active compounds. For instance, Bromo-4-iodoquinoline, an important intermediate, is synthesized from various starting materials through a series of reactions including cyclization and substitution. These steps confirm the structures of the intermediates like 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline, which are essential in the synthesis of significant compounds such as GSK2126458 (Wang et al., 2015).

Safety and Hazards

6-Bromoquinolin-3-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and using personal protective equipment .

Properties

IUPAC Name

6-bromoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURYXBCGKGDWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588919
Record name 6-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552330-94-6
Record name 6-Bromo-3-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552330-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinolin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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